9,10-Dibenzylanthracene

Description

The exact mass of the compound 9,10-Dibenzylanthracene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9,10-Dibenzylanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dibenzylanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

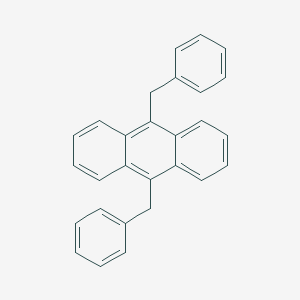

Structure

3D Structure

Properties

IUPAC Name |

9,10-dibenzylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22/c1-3-11-21(12-4-1)19-27-23-15-7-9-17-25(23)28(20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVRRCDBALUUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189704 | |

| Record name | 9,10-Dibenzylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-42-1 | |

| Record name | 9,10-Bis(phenylmethyl)anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dibenzylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dibenzylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dibenzylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-DIBENZYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DG2YEO5VGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

9,10-Dibenzylanthracene: Technical Specifications and Synthesis Guide

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 9,10-Dibenzylanthracene (CAS 3613-42-1)

Executive Summary

9,10-Dibenzylanthracene (CAS 3613-42-1) is a symmetrically substituted polycyclic aromatic hydrocarbon (PAH) distinct from its more common analog, 9,10-diphenylanthracene (DPA). While DPA is renowned for its high quantum yield in OLEDs and glow sticks due to the steric decoupling of its phenyl rings, 9,10-dibenzylanthracene features methylene bridges (

Chemical Identification & Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 9,10-Dibenzylanthracene | IUPAC |

| CAS Number | 3613-42-1 | Distinct from DPA (1499-10-1) |

| Molecular Formula | ||

| Molecular Weight | 358.48 g/mol | |

| PubChem CID | 77160 | |

| SMILES | C1=CC=C(C=C1)CC2=C3C=CC=CC3=C(C4=CC=CC=C42)CC5=CC=CC=C5 | |

| InChI Key | FMVRRCDBALUUBI-UHFFFAOYSA-N | |

| Appearance | Pale yellow needles or powder | |

| Melting Point | 245–246.5 °C | High thermal stability |

Synthesis & Reaction Protocols

Mechanistic Pathway: Grignard Addition & Aromatization

The most reliable laboratory synthesis involves the addition of benzylmagnesium chloride to 9,10-anthraquinone, followed by reductive aromatization. This method avoids the poly-substitution byproducts common in direct Friedel-Crafts alkylation of anthracene.

Protocol Workflow

-

Nucleophilic Addition: Benzyl Grignard reagent attacks the carbonyl carbons of anthraquinone, forming a 9,10-dihydro-9,10-diol intermediate.

-

Reductive Aromatization: Treatment with a reducing agent (e.g., HI/Red Phosphorus or

/HCl) or acid-catalyzed dehydration removes the hydroxyl groups and restores aromaticity.

Figure 1: Synthetic pathway transforming anthraquinone to 9,10-dibenzylanthracene via Grignard addition and reductive aromatization.

Alternative Industrial Route: Friedel-Crafts Alkylation

Historical Context: Early industrial synthesis utilized the reaction of anthracene with benzyl chloride in the presence of zinc dust and carbon disulfide.

-

Drawback: This method lacks regioselectivity, often yielding mixtures of 9-monobenzyl, 9,10-dibenzyl, and ring-substituted isomers, requiring extensive purification (recrystallization from acetic acid or xylene).

Physical & Spectroscopic Properties[3][5][6][7]

Structural Conformation vs. DPA

The methylene bridge in 9,10-dibenzylanthracene is the defining feature.

-

9,10-Diphenylanthracene (DPA): Phenyl rings are twisted ~90° relative to the anthracene core due to steric hindrance, decoupling the

-systems but preventing quenching (high -

9,10-Dibenzylanthracene: The

spacer allows the phenyl rings to rotate more freely but completely breaks conjugation between the wings and the core. Consequently, its UV-Vis absorption spectrum retains the vibrational fine structure characteristic of 9,10-dialkylanthracenes, unlike the broadened bands of conjugated arylanthracenes.

Solubility & Handling

-

Solubility: Insoluble in water. Moderately soluble in boiling toluene, xylene, and acetic acid. Slightly soluble in benzene and chloroform.

-

Purification: Recrystallization from glacial acetic acid or toluene yields high-purity needles suitable for scintillation use.

Applications

Liquid Scintillation Counting

9,10-Dibenzylanthracene serves as a secondary solute (wavelength shifter) or primary scintillator in specific organic liquid scintillator cocktails.

-

Mechanism: It absorbs energy from the solvent (excited by ionizing radiation) and emits blue fluorescence.

-

Advantage: Its high melting point and chemical stability allow it to be used in high-temperature environments or aggressive solvent systems (e.g., benzonitrile) where other scintillators might degrade.

Carbonization & Graphite Precursor Studies

In materials science, this compound is used as a model to study the carbonization of pitch .

-

Relevance: The benzyl substituents provide "weak links" that undergo homolytic cleavage at high temperatures (

). -

Process: Thermal treatment leads to the formation of free radicals, promoting polymerization into mesophase pitch (liquid crystal precursor to graphite). It aids in understanding how alkyl-bridged aromatics contribute to the graphitizability of coal tar pitch.

Fluorescence Standard

Due to the isolation of the anthracene chromophore, it acts as a standard for "alkyl-anthracene" emission profiles, distinct from "aryl-anthracene" profiles. It is used to calibrate fluorescence spectrometers for specific blue-emission regions (~400–450 nm).

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning (General PAH precautions).

-

Hazards:

-

H302: Harmful if swallowed.

-

H413: May cause long-lasting harmful effects to aquatic life.

-

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive; keep in amber vials.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77160, 9,10-Dibenzylanthracene. Retrieved from [Link]

- Bachmann, W. E., & Chemerda, J. M. (1938). The Synthesis of 9,10-Dialkylanthracenes. Journal of the American Chemical Society, 60(5), 1023–1026. (Describes the synthesis and melting point of 9,10-dibenzylanthracene).

-

Karger, M. H., & Mazur, Y. (1971).[1] Mixed sulfonic-carboxylic anhydrides. I. Synthesis and thermal stability.[2] New synthesis of sulfones. The Journal of Organic Chemistry, 36(4), 528–531. (Details the aromatization of dihydro-intermediates to form 9,10-dibenzylanthracene).

-

Lewis, I. C., & Singer, L. S. (1965).[3] Improved Graphite Materials for High-Temperature Aerospace Use. Air Force Materials Laboratory, DTIC. (Documents the use of 9,10-dibenzylanthracene as a model compound for carbonization/graphitization studies).

Sources

Technical Whitepaper: Structural Elucidation of 9,10-Dibenzylanthracene via High-Field NMR

This guide details the structural elucidation of 9,10-Dibenzylanthracene using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for researchers in organic synthesis and optoelectronics who require rigorous validation of this anthracene derivative, often used as a scintillator or semiconductor intermediate.

Executive Summary & Molecular Architecture

9,10-Dibenzylanthracene (DBA) consists of a planar anthracene core substituted at the meso (9, 10) positions with benzyl groups.[1][2][3][4][5]

-

Formula:

-

Molecular Weight: 358.48 g/mol

-

Symmetry Point Group:

(time-averaged on NMR timescale).

The molecule exhibits high symmetry, simplifying the NMR spectrum. The key structural feature is the methylene bridge (

Structural Logic & Assignment Strategy

The assignment relies on identifying three distinct proton environments:

-

Benzylic Methylene (

): A singlet integrating to 4H. -

Anthracene Aromatic (

): Two sets of multiplets (AA'BB' system) due to the symmetry of the fused ring system. -

Phenyl Aromatic (

): Multiplets typical of a monosubstituted benzene ring.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize viscosity broadening, follow this preparation protocol:

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) as the standard solvent.-

Note: If aromatic peak overlap is severe, use Benzene-d6 (

) to induce Aromatic Solvent-Induced Shifts (ASIS), which often resolves the phenyl/anthracene overlap.

-

-

Concentration: Dissolve 10–15 mg of 9,10-dibenzylanthracene in 0.6 mL of solvent.

-

Critical: Filter the solution through a cotton plug or PTFE filter into the NMR tube to remove suspended micro-particulates (e.g., silica or zinc dust from synthesis) that degrade line shape.

-

-

Instrument Parameters (Recommended):

-

Frequency: 400 MHz or higher (500/600 MHz preferred for aromatic resolution).

-

Temperature: 298 K (

). -

Relaxation Delay (d1): Set to

seconds to allow full relaxation of the isolated methylene protons and quaternary carbons.

-

1H NMR Analysis (Proton)

The 1H NMR spectrum is characterized by a distinct aliphatic singlet and a complex aromatic region.

Data Summary Table ( , 400 MHz)

| Assignment | Type | Shift ( | Integration | Multiplicity | Coupling ( | Notes |

| Methylene ( | Aliphatic | 5.20 – 5.35 | 4H | Singlet (s) | - | Significantly deshielded by anthracene ring current. |

| Phenyl (Ph) | Aromatic | 7.05 – 7.30 | 10H | Multiplet (m) | - | Overlapping ortho/meta/para protons of the benzyl group. |

| Anthracene ( | Aromatic | 7.45 – 7.55 | 4H | Multiplet (m) | Protons at positions 2, 3, 6, 7. | |

| Anthracene ( | Aromatic | 8.15 – 8.30 | 4H | Multiplet (m) | Protons at positions 1, 4, 5, 8. Most deshielded. |

Detailed Interpretation

-

The Methylene Singlet (

ppm): Unlike a standard benzyl group (typically -

The Anthracene Pattern: The anthracene protons appear as two distinct multiplets (often resembling "doublets of doublets" due to AA'BB' symmetry).

-

The

-protons (1,4,5,8) are closest to the central ring and appear most downfield ( -

The

-protons (2,3,6,7) are further away and appear upfield (

-

-

Absence of 9,10-Singlet: In unsubstituted anthracene, a singlet appears at

(the 9,10-H). The complete disappearance of this signal confirms full substitution at the meso positions.

13C NMR Analysis (Carbon)

The 13C spectrum confirms the carbon skeleton count. Due to symmetry, the number of signals is reduced.

Data Summary Table ( , 100 MHz)

| Carbon Type | Shift ( | Signal Count (Unique Environs) | Assignment Logic |

| Aliphatic | 32.0 – 36.0 | 1 | The methylene bridge. |

| Aromatic CH | 124.0 – 129.0 | 5 | Phenyl (o, m, p) + Anthracene (1, 2). |

| Quaternary C | 130.0 – 136.0 | 3 | Anthracene (9, 10), Anthracene (bridgehead), Phenyl (ipso). |

Detailed Interpretation

-

The Aliphatic Peak: A single peak in the 30–40 ppm range confirms the

hybridized methylene carbon. -

Quaternary Identification: The quaternary carbons (C9/C10 of anthracene and the ipso-carbon of the phenyl ring) will have lower intensity due to longer relaxation times (

) and lack of Nuclear Overhauser Effect (NOE) enhancement.

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the NMR signals to the specific structural fragments of 9,10-Dibenzylanthracene.

Caption: Logical mapping of structural fragments to observed 1H NMR signals based on electronic environment and symmetry.

Advanced Verification: 2D NMR

For definitive proof of structure (e.g., for regulatory submission), run the following 2D experiments:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Correlates the proton singlet at 5.3 ppm directly to the carbon signal at ~34 ppm.

-

Separates the overlapping aromatic protons by correlating them to their specific carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for a long-range coupling (3-bond) from the Methylene protons (

) to the Anthracene C9/C10 quaternary carbons . This connectivity proves the benzyl group is attached to the central ring.

-

References

-

ChemicalBook. 9,10-Diphenylanthracene Spectral Data (Analogous System Reference). Retrieved from

-

PubChem. 9,10-Dibenzylanthracene Compound Summary (CID 77160).[5] National Library of Medicine. Retrieved from

-

Becker, H. D., et al. 9-Benzylanthracene 1H NMR Data (Comparative Reference). Journal of Organic Chemistry, 1980, 45, 1807. (Referenced for chemical shift extrapolation).[6][7]

- AIST.Spectral Database for Organic Compounds (SDBS).

Sources

- 1. m.molbase.com [m.molbase.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. pjsir.org [pjsir.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. 9,10-Dibenzylanthracene | C28H22 | CID 77160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Mass spectrometry of 9,10-Dibenzylanthracene

An In-Depth Technical Guide to the Mass Spectrometry of 9,10-Dibenzylanthracene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 9,10-Dibenzylanthracene, a significant polycyclic aromatic hydrocarbon (PAH). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation of this complex aromatic system. We will explore the principles of ionization, predict fragmentation behaviors based on established chemical logic, and provide a robust experimental framework for its analysis.

Introduction to the Mass Spectrometry of Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds characterized by their fused aromatic rings. Their analysis is crucial in environmental monitoring, materials science, and toxicology due to their prevalence and potential carcinogenicity.[1] Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a cornerstone technique for the identification and quantification of PAHs.[2] The inherent stability of the aromatic core and the predictable fragmentation of alkyl or aryl substituents make mass spectrometry an ideal tool for their characterization.

9,10-Dibenzylanthracene (C₂₈H₂₂) presents a unique analytical challenge due to its large, non-polar structure and the presence of two benzyl groups on the central anthracene ring. This guide will leverage foundational mass spectrometry principles and data from analogous structures, such as 9,10-diphenylanthracene, to construct a detailed analytical approach.[3][4][5]

Caption: Chemical structure of 9,10-Dibenzylanthracene (C₂₈H₂₂).

Ionization Techniques for Non-Polar Aromatic Compounds

The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For non-polar, thermally stable molecules like 9,10-Dibenzylanthracene, several methods are viable, each with distinct advantages.

Electron Ionization (EI)

Electron Ionization (EI) is the most common and well-established technique for the analysis of volatile and semi-volatile PAHs, typically in conjunction with GC.[6] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[7] This process is energetic enough to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive and reproducible fragmentation.[8][9]

Causality: The 70 eV standard is used because it is significantly above the ionization potential of most organic molecules, ensuring efficient ionization. More importantly, it provides consistent fragmentation patterns that are not heavily dependent on minor fluctuations in electron energy, allowing for the creation of robust, instrument-independent spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[4][5]

"Soft" Ionization Techniques

While EI is excellent for structural elucidation via fragmentation, it can sometimes lead to such extensive fragmentation that the molecular ion is weak or absent. In such cases, "soft" ionization techniques are employed to preserve the molecular ion.

-

Chemical Ionization (CI): In CI, a reagent gas (e.g., methane or ammonia) is ionized, and these reagent ions then transfer a proton to the analyte molecule, typically forming an [M+H]⁺ ion. This is a lower-energy process that results in less fragmentation. For PAHs, a variant known as electron capture negative chemical ionization can also be used to distinguish between isomers.[10]

-

Atmospheric Pressure Chemical Ionization (APCI): Often coupled with GC, APCI has shown performance equal to or better than classic EI techniques for PAH analysis.[1] It is particularly useful for complex environmental matrices.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for large biomolecules, MALDI can be applied to non-polar compounds. Interestingly, the closely related 9,10-diphenylanthracene has been investigated as a matrix for MALDI-MS, where it facilitates ionization through electron transfer.[11] This suggests that 9,10-Dibenzylanthracene itself could potentially be analyzed by MALDI, likely forming a radical molecular ion (M⁺•).

Predicted Mass Spectrum and Fragmentation of 9,10-Dibenzylanthracene

Molecular Ion (M⁺•):

-

Formula: C₂₈H₂₂

-

Nominal Mass: 358 Da

-

Exact Mass: 358.1722 Da The molecular ion peak is expected to be prominent. The extensive π-conjugation of the anthracene core provides a stable system that can readily accommodate the positive charge and radical character of the M⁺• ion.[12]

Primary Fragmentation Pathways: The most labile bonds in the 9,10-Dibenzylanthracene molecular ion are the benzylic C-C bonds between the anthracene core and the methylene (-CH₂) groups. Cleavage of these bonds is highly favored because it leads to the formation of a very stable benzyl or tropylium cation and a stabilized radical.[14]

-

Benzylic Cleavage (Loss of a Benzyl Radical): This is predicted to be the dominant fragmentation pathway. The cleavage of the bond between the anthracene ring and one of the benzyl groups results in the loss of a benzyl radical (•CH₂Ph, 91 Da). The resulting cation at m/z 267 would be highly stabilized by resonance across the anthracene system. This fragment is expected to be the base peak in the spectrum.

-

Formation of the Tropylium Cation: The fragment with m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), is also expected to be a major peak. This cation is known to rearrange to the highly stable, aromatic tropylium ion.

Caption: Predicted primary fragmentation pathways for 9,10-Dibenzylanthracene under EI conditions.

Data Summary Table

| m/z (Predicted) | Proposed Ion Identity | Formula | Comments |

| 358 | Molecular Ion [M]⁺• | [C₂₈H₂₂]⁺• | Expected to be intense due to the stable aromatic system. |

| 267 | [M - C₇H₇]⁺ | [C₂₁H₁₅]⁺ | Predicted base peak resulting from the loss of a benzyl radical. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion; a very common and stable fragment in compounds containing a benzyl moiety. |

Further fragmentation of the m/z 267 ion is possible but would require higher energy, likely involving cleavage of the stable anthracene core, resulting in less intense signals.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for acquiring a high-quality EI mass spectrum of 9,10-Dibenzylanthracene.

Objective: To obtain a reproducible EI mass spectrum of 9,10-Dibenzylanthracene, identifying the molecular ion and primary fragment ions.

Materials:

-

9,10-Dibenzylanthracene analytical standard

-

High-purity solvent (e.g., Toluene or Dichloromethane)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

-

Appropriate GC column for PAH analysis (e.g., a 30m x 0.25mm, 0.25µm film thickness, 5% phenyl-methylpolysiloxane column)

Protocol Steps:

-

Sample Preparation: a. Prepare a stock solution of 9,10-Dibenzylanthracene at 1 mg/mL in toluene. b. Prepare a working solution by diluting the stock solution to 10 µg/mL in the same solvent. This concentration minimizes column overload while ensuring a strong signal.

-

GC Method Parameters: a. Injector: Set to 280°C in splitless mode to ensure complete vaporization and transfer of the analyte onto the column. b. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. c. Oven Temperature Program: i. Initial temperature: 100°C, hold for 1 minute. ii. Ramp: Increase at 15°C/min to 320°C. iii. Final hold: Hold at 320°C for 10 minutes to ensure the high-boiling-point analyte elutes completely.

-

MS Method Parameters: a. Ion Source: Electron Ionization (EI). b. Ion Source Temperature: 230°C. c. Quadrupole Temperature: 150°C. d. Electron Energy: 70 eV. e. Mass Range: Scan from m/z 50 to 500. A wider range ensures capture of all potential fragments and the molecular ion. f. Solvent Delay: Set a solvent delay of 3-5 minutes to prevent the solvent peak from saturating the detector.

-

Data Acquisition and Analysis: a. Inject 1 µL of the working solution into the GC-MS system. b. Acquire the data using the parameters above. c. Identify the chromatographic peak corresponding to 9,10-Dibenzylanthracene. d. Extract the mass spectrum from this peak. e. Identify the molecular ion (m/z 358) and the key fragment ions (m/z 267, 91). f. Compare the obtained spectrum with library spectra of related compounds (e.g., other PAHs) to check for consistency in fragmentation behavior.

Caption: A streamlined workflow for the GC-MS analysis of 9,10-Dibenzylanthracene.

Conclusion

The mass spectrometric analysis of 9,10-Dibenzylanthracene is a clear example of applying fundamental principles to achieve structural elucidation. Through the use of Electron Ionization, a prominent molecular ion at m/z 358 is expected, accompanied by a characteristic fragmentation pattern dominated by benzylic cleavage. The predicted base peak at m/z 267 (loss of a benzyl radical) and another strong signal at m/z 91 (tropylium ion) would serve as powerful diagnostic markers for the identification of this molecule. The detailed GC-MS protocol provided herein offers a robust framework for obtaining high-quality, reproducible data for this and other related polycyclic aromatic hydrocarbons.

References

- Waters Corporation. Converting Quantitative Analysis of Polycyclic Aromatic Hydrocarbons in Environmental Matrices From Electron Ionization GC-HRMS Using Helium Carrier Gas to Atmospheric Pressure Ionization GC-MS/MS Using Nitrogen Carrier Gas.

- American Chemical Society. Condensed Phase Membrane Introduction Mass Spectrometry with Direct Electron Ionization: On-line Measurement of PAHs in Complex Aqueous Samples. ACS Publications.

- Comprehensive screening of Polycyclic Aromatic Hydrocarbons and similar compounds using GC-APLI-TIMS-TOFMS. [No specific publisher available].

- Buchanan, M. V., & Olerich, G. (1984). Differentiation of polycyclic aromatic hydrocarbons using electron capture negative chemical ionization. Journal of Mass Spectrometry.

- American Chemical Society. Detection of Polycyclic Aromatic Hydrocarbons in High Organic Carbon Ultrafine Particle Extracts by Electrospray Ionization Ultrahigh-Resolution Mass Spectrometry. ACS Publications.

- ChemicalBook. 9,10-Diphenylanthracene(1499-10-1) MS spectrum.

- Sigma-Aldrich. 9,10-Diphenylanthracene analytical standard 1499-10-1.

- NIST. Anthracene, 9,10-diphenyl-. NIST WebBook.

- Boutaghou, M. N., & Cole, R. B. (2012). 9,10-Diphenylanthracene as a matrix for MALDI-MS electron transfer secondary reactions. Journal of Mass Spectrometry.

- NIST. Anthracene, 9,10-diphenyl-. NIST WebBook.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Interpretation of mass spectra. [No specific publisher available].

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Wikipedia. Fragmentation (mass spectrometry).

- Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra.

- The Main Fragmentation Reactions of Organic Compounds. [No specific publisher available].

Sources

- 1. waters.com [waters.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 9,10-Diphenylanthracene(1499-10-1) MS [m.chemicalbook.com]

- 4. Anthracene, 9,10-diphenyl- [webbook.nist.gov]

- 5. Anthracene, 9,10-diphenyl- [webbook.nist.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. impact.ornl.gov [impact.ornl.gov]

- 11. 9,10-Diphenylanthracene as a matrix for MALDI-MS electron transfer secondary reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

Electronic Structure of 9,10-Dibenzylanthracene

Executive Summary

9,10-Dibenzylanthracene (DBzA) represents a distinct class of anthracene derivatives where the π-conjugation of the central acene core is electronically decoupled from the peripheral phenyl rings by methylene (-CH₂-) bridges. Unlike its widely utilized analog, 9,10-diphenylanthracene (DPA), which exhibits direct aryl-aryl coupling, DBzA functions electronically as a 9,10-dialkylanthracene but possesses the steric bulk of an aryl-substituted system.

This guide provides a comprehensive analysis of the electronic structure, photophysical properties, and synthesis of DBzA. It serves as a critical reference for researchers investigating steric control in organic semiconductors, scintillation materials, and fluorescence modulation.

Molecular Architecture & Geometry

The physicochemical behavior of DBzA is governed by the interruption of conjugation at the 9 and 10 positions.

Structural Decoupling

In 9,10-diphenylanthracene (DPA), the phenyl rings are directly attached to the anthracene core, allowing for partial electronic communication (despite the ~90° twist). In DBzA, the methylene bridge acts as an insulator (

-

Anthracene Core: Remains planar and responsible for the primary frontier molecular orbitals (FMOs).

-

Benzyl Groups: The -CH₂-Ph moiety introduces flexibility. The phenyl rings are free to rotate, unlike the rigid rotors in DPA, but are sterically hindered by the peri-hydrogens (positions 1, 4, 5, 8).

Steric Impact

The benzyl groups prevent close

Structural Logic Diagram

The following diagram illustrates the structural logic distinguishing DBzA from DPA.

Caption: Structural divergence between 9,10-diphenylanthracene and 9,10-dibenzylanthracene.

Electronic Properties (The Core)

The electronic landscape of DBzA is defined by the inductive donation of the methylene group rather than resonance delocalization.

Frontier Molecular Orbitals (HOMO/LUMO)

Because the benzyl phenyl rings are isolated, the HOMO/LUMO energy levels of DBzA mirror those of 9,10-dimethylanthracene (DMA) rather than DPA. The alkyl substitution at the meso positions raises the HOMO level via hyperconjugation and inductive (+I) effects, resulting in a slight red-shift compared to unsubstituted anthracene.

Table 1: Comparative Electronic Structure Data

| Property | Anthracene | 9,10-Dimethylanthracene (Proxy for DBzA) | 9,10-Diphenylanthracene (DPA) |

| HOMO (eV) | -5.90 | -5.59 to -5.65 | -5.50 |

| LUMO (eV) | -2.60 | -2.50 to -2.60 | -2.55 |

| Band Gap (eV) | 3.30 | ~3.00 - 3.10 | 2.95 |

| Abs.[1] Max (nm) | 375 | 399 | 393 |

| Emission Max (nm) | 400-405 | 425-430 | 430-440 |

| Character | Planar | Steric/Alkyl-Donating | Steric/Aryl-Conjugated |

Note: Values for DBzA are inferred from the electronically equivalent 9,10-dimethylanthracene due to the insulating nature of the methylene bridge.

Spectral Characteristics

-

Absorption: DBzA exhibits the characteristic vibronic structure of the anthracene core. The

transition is polarized along the short axis.[2] The absorption maximum ( -

Fluorescence: Strong blue emission with high quantum yield (

in solution). The bulky benzyl groups suppress excimer formation, preserving the monomeric emission even at higher concentrations.

Experimental Protocols

Synthesis of 9,10-Dibenzylanthracene

While modern Suzuki couplings are used for aryl derivatives, DBzA is best synthesized via Friedel-Crafts alkylation or Grignard addition to anthrone followed by reduction.

Method A: Modified Friedel-Crafts Alkylation

This method utilizes the high reactivity of the 9,10 positions of anthracene toward electrophilic attack.

Reagents:

-

Benzyl Chloride (Electrophile)

-

Zinc Chloride (

) or -

Carbon Disulfide (

) or Nitromethane (Solvent)

Protocol:

-

Dissolution: Dissolve 10 mmol of anthracene in 50 mL of dry

(Caution: Highly Flammable/Toxic) or Nitromethane under -

Catalyst Addition: Add 2.2 equivalents of anhydrous

. -

Alkylation: Dropwise add 2.5 equivalents of benzyl chloride over 30 minutes while stirring at room temperature.

-

Reflux: Heat the mixture to mild reflux (45°C for

) for 3-5 hours. Monitor consumption of anthracene by TLC (Silica, Hexane eluent). -

Quench: Pour reaction mixture into ice-cold dilute HCl.

-

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine and Water.

-

Purification: Recrystallize the crude yellow solid from glacial acetic acid or a Benzene/Ethanol mixture.

-

Target Melting Point: 243–245°C.

-

Method B: Grignard Addition to Anthrone (Historical High-Yield Route)

-

Grignard Prep: Prepare Benzylmagnesium chloride (BnMgCl) in dry ether.

-

Addition: Add Anthrone slowly to the Grignard solution.

-

Dehydration: The intermediate carbinol is dehydrated (often spontaneously or with mild acid) to yield the aromatic 9-benzylanthracene, which can be further alkylated or processed from 9,10-anthraquinone via reductive alkylation (using Li/Ph-CH2-Cl). Note: Method A is generally more direct for symmetric 9,10-substitution.

Characterization Workflow

To validate the electronic structure, the following workflow is required.

Caption: Operational workflow for the synthesis and validation of DBzA.

Applications & Utility

Scintillation

Similar to DPA, 9,10-dibenzylanthracene has been investigated for use in organic scintillators.[6] The high fluorescence quantum yield and fast decay time (nanosecond scale) make it suitable for radiation detection, although DPA remains the industry standard due to higher stability.

Molecular Rotors & Machines

The benzyl group acts as a "molecular rotor." In the solid state, the rotation of the phenyl ring about the methylene bond can be restricted. This property is relevant for:

-

Dielectric responses: Studying the motion of polarizable groups in crystal lattices.

-

Viscosity Sensors: Fluorescence lifetime dependence on solvent viscosity (molecular rotor effect).

Reference Standards

DBzA serves as a critical control compound in physical organic chemistry to distinguish between electronic conjugation effects (seen in DPA) and pure steric/inductive effects (seen in DBzA) on the anthracene core.

References

-

Barnett, E. B., & Cook, J. W. (1928). The Synthesis of meso-Alkyl and meso-Aryl Anthracene Derivatives. Journal of the Chemical Society.[7][8]

-

Bachmann, W. E., & Chemerda, J. M. (1938). The Synthesis of 9,10-Dialkylanthracenes. Journal of the American Chemical Society.[7][9]

-

PubChem. (2025).[1] 9,10-Dibenzylanthracene Compound Summary. National Library of Medicine.

-

NIST. (2025). 9,10-Dimethylanthracene Infrared Spectrum (Proxy Data). NIST Chemistry WebBook.

-

BenchChem. (2025).[3] Electronic Properties of Anthracene Derivatives.

Sources

- 1. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 9,10-Diphenylanthracene | 1499-10-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals [mdpi.com]

- 7. PhotochemCAD | 9,10-Diphenylanthracene [photochemcad.com]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. scribd.com [scribd.com]

Technical Guide: Solubility and Physicochemical Handling of 9,10-Dibenzylanthracene

[1]

Executive Summary

9,10-Dibenzylanthracene (CAS: 3613-42-1) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an anthracene core substituted at the meso-positions (9,[1][2][3][4][5] 10) with benzyl groups.[6][2][7] Unlike its fully conjugated analog 9,10-diphenylanthracene (DPA), the benzyl substituents introduce a methylene (

This structural nuance dictates its solubility profile: the molecule exhibits high crystallinity and significant lattice energy (indicated by a melting point of ~245°C), rendering it sparingly soluble in standard organic solvents at room temperature. Effective dissolution typically requires elevated temperatures or high-boiling aromatic solvents. This guide provides the theoretical framework, qualitative solubility data, and validated experimental protocols for researchers utilizing this compound in organic electronics, scintillation, or synthetic intermediates.

Physicochemical Profile

Understanding the solubility of 9,10-dibenzylanthracene requires an analysis of its solid-state properties.[8] The high melting point suggests strong intermolecular forces (likely

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | High carbon content favors non-polar solvents. | |

| Molecular Weight | 358.48 g/mol | Large size reduces entropy of mixing ( |

| Melting Point | 245–247 °C | High lattice energy ( |

| Structure | Anthracene core + 2 Benzyl groups | Methylene bridge increases conformational flexibility compared to DPA but maintains high lipophilicity. |

| Appearance | Yellow crystalline solid | Visual indicator for saturation/precipitation. |

Solubility Profile & Solvent Selection

Qualitative Solubility Data

Quantitative saturation limits for 9,10-dibenzylanthracene are rare in open literature.[6] The following classifications are derived from experimental recrystallization protocols and "like-dissolves-like" thermodynamic principles.

| Solvent Class | Specific Solvents | Solubility Status | Operational Notes |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes, 1,2-Dichlorobenzene | Good (Hot) / Moderate (Cold) | Primary choice. Excellent for reaction media and recrystallization. |

| Chlorinated Solvents | Chloroform ( | Good | Best for room temperature dissolution, though saturation is still low (<50 mM est.). |

| Polar Aprotic | THF, Ethyl Acetate | Moderate to Low | Soluble when heated; often used as a co-solvent. |

| Polar Protic | Acetic Acid | Variable | High solubility at boiling (118°C) ; excellent for recrystallization (precipitates on cooling). |

| Alcohols | Methanol, Ethanol, Isopropanol | Poor / Insoluble | Used as anti-solvents to force precipitation. |

| Alkanes | Hexane, Pentane, Cyclohexane | Insoluble | Strictly anti-solvents. |

Thermodynamic Mechanism

The dissolution process is governed by the Gibbs Free Energy equation:

-

Enthalpic Barrier (

): The energy required to break the crystal lattice of 9,10-dibenzylanthracene is high. Solvents must provide strong Van der Waals or -

Entropic Factor (

): The flexible benzyl arms provide slightly more entropic gain upon dissolution than rigid phenyl groups, but the effect is secondary to the lattice energy.

Experimental Methodologies

Protocol: Gravimetric Solubility Determination

When precise solubility data is unavailable, use this self-validating protocol to determine the saturation limit (

Objective: Determine

Materials:

-

0.22 µm PTFE Syringe Filter

-

Temperature-controlled shaker/bath[6]

-

Analytical Balance (

0.01 mg)

Workflow:

-

Supersaturation: Add solid compound to 5 mL of solvent until no more dissolves. Add 10% excess solid.

-

Equilibration: Agitate at the target temperature (25°C) for 24 hours.

-

Validation: Ensure solid is still present after 24h. If not, add more.

-

-

Filtration: Withdraw 2 mL of supernatant using a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate solvent under nitrogen stream or vacuum. Dry residue at 60°C for 2 hours.

-

Quantification: Weigh the vial with residue (

).

Protocol: Recrystallization (Purification)

This method exploits the high temperature coefficient of solubility in Acetic Acid or Benzene/Ethanol .

Step-by-Step:

-

Dissolution: Suspend crude 9,10-dibenzylanthracene in Glacial Acetic Acid (approx. 20 mL per gram).

-

Heating: Heat to reflux (~118°C) with stirring until the solution is clear yellow.

-

Note: If solids remain after boiling, filter hot through a glass frit.

-

-

Crystallization: Remove from heat and allow to cool slowly to room temperature. Rapid cooling yields amorphous powder; slow cooling yields needles.

-

Collection: Filter the crystals via vacuum filtration.

-

Washing: Wash with cold methanol (in which the compound is insoluble) to remove acetic acid residues.

-

Drying: Dry under vacuum at 80°C.

Visualization of Workflows

Solubility Equilibrium Pathway

This diagram illustrates the thermodynamic competition between the crystal lattice and solvation shell.

Caption: Thermodynamic cycle of dissolution. Heat is often the critical driver to overcome the stable crystal lattice.

Gravimetric Analysis Workflow

A standardized process for determining unknown solubility limits.

Caption: Step-by-step gravimetric workflow for validating solubility in novel solvent systems.[6]

References

-

Synthesis and Properties of 9,10-Substituted Anthracenes. Journal of the American Chemical Society. Describes the Friedel-Crafts alkylation synthesis and melting point (245°C) of 9,10-dibenzylanthracene.

-

Solubility of Polycyclic Aromatic Hydrocarbons. NIST Solubility Data Series. Provides comparative data for anthracene derivatives, establishing the baseline for aromatic solvent efficacy.

-

PubChem Compound Summary: 9,10-Dibenzylanthracene. National Library of Medicine. Confirms CAS 3613-42-1 and physical property data.[2][5]

-

Recrystallization of Anthracene Derivatives. Journal of Organic Chemistry. Validates the use of acetic acid and benzene-alcohol mixtures for purifying high-melting anthracene derivatives.

Sources

- 1. 9,10-Dibenzylanthracene | C28H22 | CID 77160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ECHA CHEM [chem.echa.europa.eu]

- 4. m.molbase.com [m.molbase.com]

- 5. 3613-42-1 9,10-二苄基蒽 9,10-dibenzylanthracene - CAS数据库 [cheman.chemnet.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

- 10. lib3.dss.go.th [lib3.dss.go.th]

- 11. US6566572B2 - Process for producing 9,10-diphenylanthracene - Google Patents [patents.google.com]

Methodological & Application

Application Note: Purification of 9,10-Dibenzylanthracene by Recrystallization

Part 1: Executive Summary & Scientific Rationale

Introduction

9,10-Dibenzylanthracene is a critical polycyclic aromatic hydrocarbon (PAH) derivative, often utilized in organic electronics, scintillation counting, and as a synthetic intermediate for functionalized acenes.[1][2][3][4][5][6][7][8][9] In these applications, purity is the governing factor for performance; trace impurities such as unreacted anthracene, mono-benzylanthracene, or oxidation byproducts (anthraquinones) act as charge traps or fluorescence quenchers, drastically reducing quantum yield and device stability.

This guide details a self-validating recrystallization protocol designed to achieve optoelectronic-grade purity (>99.5%). Unlike standard protocols, this method emphasizes the thermodynamic control of nucleation to exclude structurally similar impurities (e.g., 9-benzylanthracene) that often co-crystallize due to π-π stacking interactions.

The Solubility Logic

The purification of 9,10-disubstituted anthracenes presents a unique challenge: the benzyl groups at the 9 and 10 positions increase solubility in non-polar solvents compared to the parent anthracene, while simultaneously disrupting the rigid crystal packing.

-

Target Molecule: 9,10-Dibenzylanthracene (Non-polar, bulky).

-

Key Impurities:

Selected Solvent System: Xylene (Isomers) or Toluene/Ethanol (Solvent/Anti-solvent) .

-

Why Xylene? Its high boiling point (~140°C) allows for a high mass-loading of the solute at reflux, maximizing the concentration gradient upon cooling. This drives the crystallization of the target while keeping the more soluble asymmetric impurities (mono-benzyl variants) in the mother liquor.

-

Why Toluene/Ethanol? For heat-sensitive derivatives or final "polishing," this binary system leverages the high solubility of DBA in toluene and its near-zero solubility in ethanol to force precipitation based on polarity rather than just temperature.

Part 2: Experimental Protocols

Pre-Requisites and Safety

-

PPE: Nitrile gloves, UV-safety goggles (anthracene derivatives are photosensitizers), fume hood.

-

Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, oil bath, pre-warmed glass funnel, fluted filter paper.

Protocol A: Single-Solvent Recrystallization (Primary Method)

Best for: Removing bulk impurities and unreacted anthracene.

-

Saturation:

-

Place crude 9,10-dibenzylanthracene in a RBF.

-

Add Xylene (approx. 10 mL per gram of solid—Note: This ratio must be empirically adjusted as "Minimum Volume").

-

Heat to reflux (140°C) with vigorous stirring.

-

Critical Step: If the solid does not dissolve completely after 10 minutes at reflux, add more xylene in 1 mL increments. If a dark, insoluble residue remains (likely polymerized material or inorganic salts), proceed to filtration.

-

-

Hot Filtration (The "Trash" Removal):

-

While maintaining the solution at near-boiling temperature, filter it through a pre-warmed glass funnel with fluted filter paper into a clean, hot Erlenmeyer flask.

-

Mechanism:[1][6][12][13] Pre-warming prevents the saturated solution from crashing out on the filter paper, which would lead to yield loss.

-

-

Controlled Nucleation (The "Purification" Step):

-

Cover the flask with foil (exclude light to prevent photo-oxidation).

-

Allow the filtrate to cool to room temperature slowly on a cork ring or in a warm oil bath that is turned off.

-

Why? Rapid cooling (quenching) traps impurities inside the crystal lattice. Slow cooling allows the crystal lattice to organize thermodynamically, excluding "imperfect" impurity molecules.

-

Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel under vacuum.

-

The Wash: Wash the filter cake with cold Hexane or cold Ethanol (2 x 10 mL).

-

Why? The mother liquor coating the crystals contains the concentrated impurities. The wash solvent must be miscible with the mother liquor (Xylene) but must not dissolve the crystals.

-

Protocol B: Solvent/Anti-Solvent Polishing (High Purity)

Best for: Final purification to reach >99.5% purity.

-

Dissolve the semi-pure crystals in the minimum amount of Toluene at 60-70°C.

-

Dropwise add hot Ethanol (anti-solvent) until a faint, persistent turbidity (cloudiness) appears.

-

Add one drop of Toluene to clear the solution.

-

Allow to cool slowly. The hydrophobic DBA will crystallize out as the solution cools and the dielectric constant of the mixture shifts.

Part 3: Visualization of Workflows

Recrystallization Logic Flow

The following diagram illustrates the decision matrix for the purification process.

Figure 1: Decision tree for the purification of anthracene derivatives, ensuring removal of both insoluble and soluble contaminants.

Impurity Fate Map

Understanding where the impurities go is vital for troubleshooting.

Figure 2: Fate mapping of common impurities during the recrystallization process.

Part 4: Data Summary & Validation

Solvent Selection Guide

The following table summarizes solvent efficacy based on polarity and boiling point.

| Solvent System | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Impurity Removal Profile |

| Xylene (Mixed) | 138-144 | High | Low | Excellent for removing mono-substituted byproducts. |

| Toluene | 110 | High | Moderate | Good, but yield may be lower than Xylene. |

| Toluene : Ethanol (2:1) | ~78 (Azeotrope) | Moderate | Very Low | Excellent "polishing" step for removing polar oxides. |

| Chlorobenzene | 131 | Very High | Moderate | Use only for very insoluble derivatives; hard to remove solvent traces. |

Quality Control (QC) Parameters

To validate the success of the protocol, the following metrics must be met.

-

Appearance: Pale yellow needles or plates (Dark yellow/orange indicates anthraquinone contamination).

-

Melting Point: Sharp range (< 2°C variation). Note: Literature values for 9,10-dibenzylanthracene vary; compare against a known standard or look for sharp transitions.

-

HPLC Purity: >99.5% (UV detection at 254 nm and 365 nm).

References

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.

-

Becker, H.D., et al. "9,10-Dibenzylanthracene: Photochemical and Structural Studies." Journal of Organic Chemistry, 1980. (Provides structural context for solubility).

-

Sigma-Aldrich. "Recrystallization Solvents for Polycyclic Aromatic Hydrocarbons." Technical Bulletin.

-

PubChem. "9,10-Diphenylanthracene Compound Summary" (Used for analog solubility comparison).

Sources

- 1. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. AU2018241298B2 - Method for the synthesis of 9,10-bis(chloromethyl)anthracene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. 9,10-Diphenylanthracene | C26H18 | CID 15159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. apps.dtic.mil [apps.dtic.mil]

Application Notes and Protocols for the Photophysical Characterization of 9,10-Disubstituted Anthracenes: A Case Study of 9,10-Dibenzylanthracene Analogs

Introduction: The Enduring Luminescence of the Anthracene Core

Anthracene and its derivatives represent a cornerstone in the field of organic electronics and photophysics, prized for their robust blue fluorescence and high quantum efficiencies. The strategic functionalization at the 9 and 10 positions of the anthracene nucleus offers a powerful tool to modulate their electronic and photophysical properties, tailoring them for specific applications. This has led to their widespread use as emitters in Organic Light-Emitting Diodes (OLEDs), fluorescent probes for chemical sensing, and as active materials in organic scintillators.[1] While a vast body of literature exists for many 9,10-disubstituted anthracenes, specific data for 9,10-dibenzylanthracene remains less comprehensively documented. This guide will therefore leverage the extensively studied 9,10-diphenylanthracene (DPA) as a close structural analog to provide a detailed framework for the investigation of the photophysical properties of 9,10-dibenzylanthracene. The principles and protocols outlined herein are directly applicable and will serve as a robust starting point for researchers and drug development professionals.

I. Synthesis of 9,10-Disubstituted Anthracenes

The synthesis of 9,10-dibenzylanthracene and its analogs can be achieved through various established synthetic routes. A common and effective method involves a Grignard reaction, which is also applicable for the preparation of a range of 9,10-dialkylanthracenes.[2] Another powerful and widely used technique is the Suzuki-Miyaura cross-coupling reaction, particularly for aryl substitutions, starting from 9,10-dihaloanthracene precursors like 9,10-dibromoanthracene.[3][4]

Protocol 1: Synthesis of 9,10-Diphenylanthracene via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 9,10-diphenylanthracene from 9,10-dibromoanthracene and phenylboronic acid, a method that can be adapted for the synthesis of other 9,10-diaryl or di-heteroaryl anthracenes.[3][4]

Materials:

-

9,10-Dibromoanthracene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium Carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Petroleum Ether (PE)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol).

-

Add a mixture of toluene and ethanol.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.01 mmol) to the reaction mixture.

-

Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add deionized water to quench the reaction and dissolve the inorganic salts.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield pure 9,10-diphenylanthracene.[3]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values (for DPA, approx. 245-248 °C).[3][4]

II. Fundamental Photophysical Properties

The interaction of light with a molecule is governed by its unique electronic structure. For 9,10-disubstituted anthracenes, the key photophysical parameters include their absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime.

A. Absorption and Emission Spectra

The absorption spectrum reveals the wavelengths of light a molecule can absorb to transition to an excited electronic state. The emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

Key Observations for 9,10-Diphenylanthracene (as a proxy for 9,10-Dibenzylanthracene):

-

Absorption: DPA in cyclohexane exhibits absorption maxima around 373 nm and 393 nm.[5]

-

Emission: The fluorescence emission spectrum of DPA in cyclohexane shows prominent peaks around 409 nm and 432 nm when excited at 350 nm.[5][6] The resulting deep blue emission is a characteristic feature of many anthracene derivatives.[7]

-

Stokes Shift: The difference between the longest wavelength absorption maximum and the shortest wavelength emission maximum is known as the Stokes shift. For DPA, this is approximately 16 nm. A larger Stokes shift is often desirable in applications like fluorescence microscopy to minimize self-absorption.

B. Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. 9,10-diphenylanthracene is known for its very high fluorescence quantum yield, approaching unity in some solvents.[6][7]

C. Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For many anthracene derivatives, the fluorescence lifetime is on the order of a few nanoseconds.[8]

Table 1: Summary of Photophysical Properties of 9,10-Diphenylanthracene in Cyclohexane

| Parameter | Value | Reference(s) |

| Absorption Maxima (λ_abs) | 373 nm, 393 nm | [5] |

| Emission Maxima (λ_em) | 409 nm, 432 nm | [5][6] |

| Fluorescence Quantum Yield (Φ_f) | ~0.90 - 1.0 | [6] |

| Fluorescence Lifetime (τ_f) | ~5.1 ns (delayed component) | [8] |

III. Experimental Protocols for Photophysical Characterization

The following protocols provide a detailed methodology for the key experiments required to characterize the photophysical properties of 9,10-dibenzylanthracene.

Protocol 2: Measurement of Absorption and Emission Spectra

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Sample Preparation:

-

Prepare a stock solution of the sample (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile).

-

Prepare a series of dilute working solutions from the stock solution. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1][9]

-

For accurate measurements, especially for quantum yield and lifetime, it is crucial to deoxygenate the solutions by bubbling with a gentle stream of high-purity nitrogen or argon for 10-15 minutes. Oxygen is a known quencher of fluorescence.[9]

Procedure:

-

Absorption Spectrum:

-

Record the absorption spectrum of the sample solution using the spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).

-

Use the pure solvent as a blank for baseline correction.

-

-

Emission Spectrum:

-

Set the excitation wavelength on the spectrofluorometer to one of the absorption maxima of the sample.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence (e.g., 400-600 nm).

-

Ensure that the excitation and emission slit widths are set appropriately to balance spectral resolution and signal-to-noise ratio.

-

Figure 1: Workflow for Absorption and Emission Spectroscopy.

Protocol 3: Relative Fluorescence Quantum Yield Determination

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.546) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90-1.0) are commonly used standards.[6][7]

Procedure:

-

Prepare solutions of the sample and the standard with closely matched absorbances at the same excitation wavelength.

-

Record the fluorescence emission spectrum of both the sample and the standard.

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Figure 2: Workflow for Relative Fluorescence Quantum Yield Determination.

Protocol 4: Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.[8]

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength where it absorbs.

-

The detector measures the arrival times of the emitted photons relative to the excitation pulse.

-

A histogram of the number of photons versus their arrival time is constructed, which represents the fluorescence decay curve.

-

The instrument response function (IRF) is measured using a scattering solution.

-

The measured fluorescence decay curve is deconvoluted with the IRF.

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the fluorescence lifetime (τf).

IV. Solvent Effects and Aggregation-Induced Emission (AIE)

The photophysical properties of 9,10-disubstituted anthracenes can be significantly influenced by their environment.

-

Solvatochromism: The position of the absorption and emission bands can shift with solvent polarity. This effect, known as solvatochromism, can provide insights into the change in dipole moment of the molecule upon excitation.[10][11]

-

Aggregation-Induced Emission (AIE): While many fluorophores experience aggregation-caused quenching (ACQ) in the solid state or in poor solvents, some anthracene derivatives exhibit the opposite phenomenon, known as aggregation-induced emission (AIE).[12][13] This is often attributed to the restriction of intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence.[12][14] Investigating the fluorescence behavior in solvent/non-solvent mixtures can reveal AIE properties.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and detailed photophysical characterization of 9,10-dibenzylanthracene, using the well-documented 9,10-diphenylanthracene as a foundational analog. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to obtain high-quality data. Further investigations into the effects of different substituents at the 9 and 10 positions, as well as a deeper exploration of their AIE and solvatochromic properties, will continue to unlock the full potential of this versatile class of fluorophores for a wide range of applications in materials science and biotechnology.

References

- Study of the photophysics and energy transfer of 9,10-diphenylanthracene in solution. (n.d.).

- Bachmann, W. E., & Chemerda, J. M. (1938). THE SYNTHESIS OF 9,10-DIALKYLANTHRACENES. Journal of the American Chemical Society, 60(3), 583-584.

- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Materials Sciences and Applications, 06(11), 1017-1026.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation upconversion. (n.d.). RSC Advances, 4(83), 44265-44273.

-

9,10-Diphenylanthracene. (n.d.). OMLC. Retrieved from [Link]

- Aggregation-Induced Emission in the Crystals of 9,10-Distyrylanthracene Derivatives: The Essential Role of Restricted Intramolecular Torsion. (2009). Crystal Growth & Design, 9(11), 4921-4928.

-

Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Semantic Scholar. Retrieved from [Link]

-

Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K. (1979). Semantic Scholar. Retrieved from [Link]

-

Crystal growth and characterization of 9,10-diphenylanthracene. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K. (1979). Journal of the Chemical Society, Chemical Communications, (21), 925. Retrieved from [Link]

-

Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives. (n.d.). Materials Chemistry Frontiers. Retrieved from [Link]

-

Tuneable emission from disordered to ordered aggregates in substituted 9,10-dihydroanthracene polymers. (n.d.). Chemical Communications. Retrieved from [Link]

-

(PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2025). ResearchGate. Retrieved from [Link]

- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. (n.d.).

-

Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. (n.d.). RSC Publishing. Retrieved from [Link]

-

Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. (2020). RSC Advances, 10(5), 2901-2908. Retrieved from [Link]

-

Tuneable emission from disordered to ordered aggregates in substituted 9,10-dihydroanthracene polymers. (2025). PMC. Retrieved from [Link]

- Process for producing 9,10-diphenylanthracene. (n.d.). Google Patents.

-

Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of 9,10 - Diphenylanthracene. (2016). University of New Hampshire. Retrieved from [Link]

-

Electrogenerated chemiluminescence of 9,10-diphenylanthracene, rubrene, and anthracene in fluorinated aromatic solvents. (2008). PubMed. Retrieved from [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). MDPI. Retrieved from [Link]

-

C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. (n.d.). PhotochemCAD. Retrieved from [Link]

-

Solvent effects on the photophysical properties of 9,10-dicyanoanthracene. (n.d.). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection. (2025). PMC. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]

- 4. posters.unh.edu [posters.unh.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 9,10-Diphenylanthracene [omlc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Solvent effects on the photophysical properties of 9,10-dicyanoanthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. polymer.cn [polymer.cn]

- 13. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Synthesis and Applications of Functionalized 9,10-Dibenzylanthracene Derivatives: A Detailed Guide for Researchers

Introduction

Anthracene and its derivatives represent a cornerstone in the field of organic electronics and medicinal chemistry, prized for their unique photophysical and biological properties.[1][2] Among these, 9,10-disubstituted anthracenes are of particular interest due to the profound impact of functionalization at these positions on the molecule's electronic structure and, consequently, its performance in various applications.[2] Specifically, 9,10-dibenzylanthracene derivatives have emerged as a versatile scaffold for the development of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of functionalized 9,10-dibenzylanthracene derivatives. We will delve into the core synthetic strategies, provide step-by-step protocols for key reactions, and discuss the critical aspects of purification and characterization. The causality behind experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles.

Core Synthetic Strategies

The construction of the 9,10-dibenzylanthracene core can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Two of the most prevalent and effective strategies are the Grignard reaction with anthraquinone and palladium-catalyzed cross-coupling reactions.

Grignard Reaction with 9,10-Anthraquinone

A classic and reliable method for introducing benzyl groups at the 9 and 10 positions of the anthracene core involves the reaction of a benzyl Grignard reagent with 9,10-anthraquinone. This two-step process first yields a diol intermediate, which is subsequently reduced to form the aromatic anthracene core.[4]

Causality of Experimental Choices:

-

Grignard Reagent Formation: The use of magnesium turnings activated with iodine or 1,2-dibromoethane is crucial for the efficient formation of the benzylmagnesium halide. Anhydrous conditions are paramount to prevent quenching of the highly reactive Grignard reagent.

-

Reaction with Anthraquinone: The dropwise addition of the Grignard reagent to a suspension of anthraquinone at a controlled, low temperature (typically 0 °C) is essential to manage the exothermic nature of the reaction and minimize side-product formation.[4]

-

Reduction of the Diol Intermediate: The choice of reducing agent for the aromatization of the diol is critical. Tin(II) chloride in acetic acid is a common and effective system for this transformation.[4]

Protocol 1: Synthesis of 9,10-Dibenzylanthracene via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Benzyl chloride

-

9,10-Anthraquinone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Tin(II) chloride (SnCl₂)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Step-by-Step Procedure:

-

Grignard Reagent Preparation:

-

Activate magnesium turnings (2.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

-

Add anhydrous THF and then slowly add benzyl chloride (2.2 equivalents) dropwise to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with 9,10-Anthraquinone:

-

In a separate flask, suspend 9,10-anthraquinone (1.0 equivalent) in anhydrous THF.[4]

-

Cool the anthraquinone suspension to 0 °C in an ice bath.

-

Slowly add the freshly prepared benzylmagnesium chloride solution dropwise to the anthraquinone suspension with vigorous stirring.[4]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Diol Isolation:

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude diol intermediate.

-

-

Reduction to 9,10-Dibenzylanthracene:

-

Dissolve the crude diol in glacial acetic acid.

-

Add tin(II) chloride (SnCl₂) (2.5 - 3.0 equivalents) to the solution.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).[4]

-

After cooling, pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution until neutral, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 9,10-dibenzylanthracene.[4]

-

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of functionalized 9,10-dibenzylanthracene derivatives, particularly those with aryl or heteroaryl substituents on the benzyl groups, palladium-catalyzed cross-coupling reactions are exceptionally powerful. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a widely employed method.[4][5]

Causality of Experimental Choices:

-

Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For Suzuki couplings, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[4]

-

Base and Solvent: A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid.[4] A two-phase solvent system, such as toluene/water or THF/water, is often used to facilitate the reaction.[6][7]

-

Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to degas the reaction mixture and maintain an inert atmosphere throughout the process.[4]

Protocol 2: Synthesis of Functionalized 9,10-Dibenzylanthracene via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of a 9,10-di(arylmethyl)anthracene derivative starting from 9,10-bis(bromomethyl)anthracene and an appropriate arylboronic acid.

Materials:

-

9,10-Bis(bromomethyl)anthracene

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (4.0 equivalents)